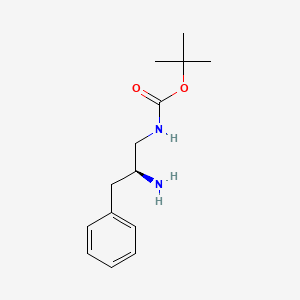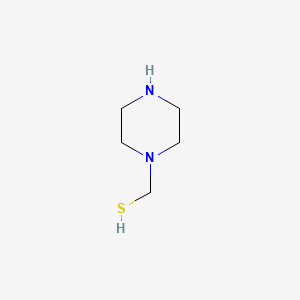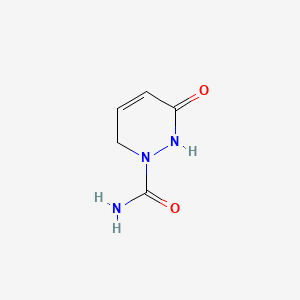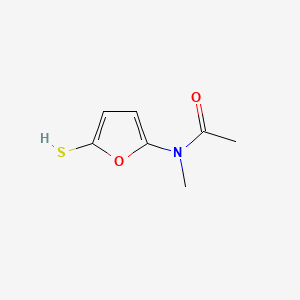
EUK 118
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is a synthetic compound known for its superoxide dismutase mimetic activity. It is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity. 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate exhibits both superoxide dismutase and catalase activities, making it a valuable tool in oxidative stress research .
Applications De Recherche Scientifique
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
EUK 118 is a synthetic superoxide dismutase (SOD) mimetic . Its primary targets are reactive oxygen species (ROS), specifically superoxide radicals . These radicals are by-products of cellular metabolism and can cause oxidative stress, leading to cell damage .
Mode of Action
This compound interacts with its targets by mimicking the action of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide . This interaction reduces the concentration of superoxide radicals, thereby mitigating the harmful effects of oxidative stress .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in oxidative stress. By reducing superoxide radicals, this compound indirectly influences various downstream effects such as the regulation of redox-sensitive signaling pathways and the prevention of oxidative damage to cellular components .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of oxidative stress. By mimicking superoxide dismutase and reducing superoxide radicals, this compound helps protect cells from oxidative damage . It’s important to note that this compound exhibited no protection of human dermal fibroblasts against hydrogen peroxide-induced cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is synthesized through a series of chemical reactions involving manganese and salen ligands. The synthesis typically involves the reaction of manganese acetate with a salen ligand in the presence of a base. The reaction conditions often include a solvent such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate undergoes several types of chemical reactions, including:
Reduction: It can reduce superoxide radicals, mimicking the activity of superoxide dismutase.
Substitution: The compound can undergo ligand exchange reactions, where the salen ligand is replaced by other ligands.
Common Reagents and Conditions
Reduction: Superoxide radicals are typically generated in situ using reagents like xanthine and xanthine oxidase.
Substitution: Ligand exchange reactions often use various salen ligands and bases in solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Comparaison Avec Des Composés Similaires
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is compared with other similar compounds such as EUK 8 and EUK 134. While all three compounds exhibit superoxide dismutase and catalase activities, 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate has significantly reduced activity compared to EUK 8 and EUK 134 . This reduced activity makes 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate less effective in certain applications but still valuable for specific research purposes.
Similar Compounds
Propriétés
IUPAC Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6.C2H4O2.3Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;;;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFGPDWFRWXFGZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn].[Mn].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Mn3N2O8-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is EUK 118 and how does it work as a superoxide dismutase (SOD) mimetic?
A1: this compound is a synthetic compound designed to mimic the activity of the antioxidant enzyme superoxide dismutase (SOD). While its specific mechanism of action isn't detailed in the provided research, SOD mimetics generally work by catalytically dismutating superoxide radicals (O2•-) into less reactive molecules like hydrogen peroxide (H2O2), which can then be further detoxified by other cellular enzymes [, ]. This action helps to reduce oxidative stress, a key contributor to endothelial dysfunction.
Q2: Are there any studies investigating the potential use of this compound in cosmetic applications?
A2: Yes, there is research exploring the use of this compound in cosmetic formulations. Patent literature describes cosmetic compositions containing this compound, suggesting its potential for influencing skin pigmentation []. This application might stem from the compound's antioxidant properties, which could play a role in protecting the skin from oxidative damage, a contributing factor to skin aging and pigmentation changes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
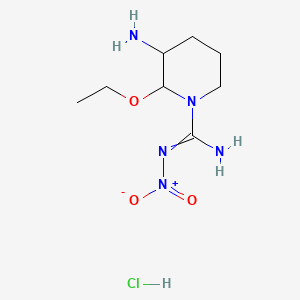

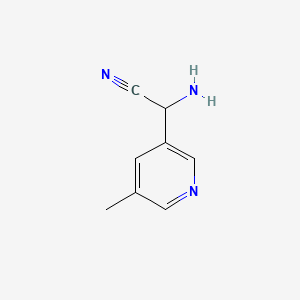
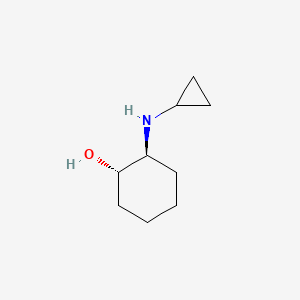
![1,6-Diazabicyclo[5.2.0]nonane](/img/structure/B574813.png)
